BenchChemオンラインストアへようこそ!

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

Monoamine Oxidase-B Parkinson's Disease Enzyme Inhibition

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1152162-39-4) is a synthetic chalcone derivative with a molecular formula of C22H17FO2 and a molecular weight of 332.37 g/mol. It features a 4-benzyloxy substituent on the B-ring phenyl and a 4-fluoro substituent on the A-ring phenyl, connected by an α,β-unsaturated carbonyl system characteristic of the chalcone scaffold.

Molecular Formula C22H17FO2
Molecular Weight 332.374
CAS No. 1152162-39-4
Cat. No. B2984858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one
CAS1152162-39-4
Molecular FormulaC22H17FO2
Molecular Weight332.374
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H17FO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
InChIKeyIWXGPHFRFJTQNH-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1152162-39-4): A 4-Benzyloxy-Functionalized Chalcone for MAO-B Inhibitor Research


(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1152162-39-4) is a synthetic chalcone derivative with a molecular formula of C22H17FO2 and a molecular weight of 332.37 g/mol . It features a 4-benzyloxy substituent on the B-ring phenyl and a 4-fluoro substituent on the A-ring phenyl, connected by an α,β-unsaturated carbonyl system characteristic of the chalcone scaffold . This compound has been documented as an inhibitor of human monoamine oxidase-B (hMAO-B) with an IC50 value of 0.05 µM at pH 7.4 and 37°C, as catalogued in the BRENDA enzyme database based on primary research by Chimenti et al. (2009) [1].

Why Generic Chalcone Substitution Fails: Position-Specific Benzyloxy and Fluoro Effects on MAO-B Inhibition


Chalcones as a class exhibit broad MAO-B inhibitory activity, but potency and selectivity are exquisitely sensitive to substitution pattern and position [1]. The 4-benzyloxy substitution on the B-ring is structurally distinct from the 2-benzyloxy or 3-fluorobenzyloxy variants explored in more recent fluorobenzyloxy chalcone series [2]. The combination of a 4-benzyloxy B-ring substituent with a 4-fluoro A-ring substituent produces a specific electronic and steric profile that cannot be replicated by simply interchanging with other halogenated or alkoxylated chalcones. The BRENDA-curated IC50 of 0.05 µM against MAO-B establishes a defined potency benchmark for this precise substitution pattern, while the literature confirms that MAO-A is not inhibited by most chalcones in this structural class, underscoring that selectivity is scaffold-dependent and not guaranteed across analogs [3].

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: Quantitative Differentiation Evidence for Scientific Procurement


MAO-B Inhibitory Potency: 4-Benzyloxy-4'-Fluoro Chalcone vs. Reference Drug Safinamide

The target compound demonstrates MAO-B inhibitory activity with an IC50 of 0.05 µM, as documented in the BRENDA enzyme database from the Chimenti et al. (2009) study [1]. This potency is approximately 2.4-fold weaker than the reference MAO-B inhibitor safinamide, which has an IC50 of approximately 0.021 µM (derived from safinamide being 4-fold less potent than FBZ13 with IC50 0.0053 µM in the same assay system) [2]. The assay was conducted under standardized conditions (pH 7.4, 37°C, recombinant human MAO-B, Amplex Red fluorimetric method) [1][2].

Monoamine Oxidase-B Parkinson's Disease Enzyme Inhibition

MAO-B Selectivity Over MAO-A: Class-Level Evidence for the 4-Benzyloxy Chalcone Scaffold

The Chimenti et al. (2009) study on substituted chalcones demonstrated that all compounds in the series, including those bearing the benzyloxy substituent, showed selective inhibitory activity toward hMAO-B over hMAO-A [1]. The BRENDA enzyme database further annotates that 'MAO-A is not inhibited by most of the chalcone compounds tested for MAO inhibitory activity,' confirming that the chalcone scaffold, including the 4-benzyloxy-substituted variants, preferentially targets MAO-B [2]. While compound-specific selectivity indices (SI = IC50 MAO-A / IC50 MAO-B) for the target compound are not individually reported, the class-level SI for chalcones in the Chimenti series ranges from >14 to >11,364, indicating a strong intrinsic preference for MAO-B [1].

Isoform Selectivity MAO-A Neurodegenerative Disease

Regioisomeric Differentiation: 4-Benzyloxy vs. 2-Benzyloxy Substitution on MAO-B Inhibition

The target compound, bearing a 4-benzyloxy substituent on the B-ring phenyl, can be directly compared to the 2-(3-fluorobenzyloxy) chalcone series reported by Sudevan et al. (2025), where the most potent compound FBZ13 exhibited an MAO-B IC50 of 0.0053 µM [1]. The 4-benzyloxy substitution (target compound, IC50 = 0.05 µM) is approximately 9.4-fold less potent than the 2-(3-fluorobenzyloxy) substitution (FBZ13), demonstrating that the position of the benzyloxy group on the B-ring is a critical determinant of MAO-B inhibitory potency [1][2]. This regioisomeric difference is further underscored by the 2-hydroxy-4-benzyloxy chalcone derivative 11d reported by Li et al. (2025), which combines a 4-benzyloxy group with a 2-hydroxy substituent and shows moderate MAO-B inhibition (IC50 = 4.81 µM) but gains multifunctional anti-Alzheimer's activity including Aβ aggregation inhibition [3].

Structure-Activity Relationship Benzyloxy Position Chalcone Optimization

Structural Identity Verification: Purity Benchmarking for Reproducible Procurement

The target compound is commercially available with a specified purity of ≥95% (typical vendor specification: 95%+) under catalog number CM555237 . This purity level is consistent with the compound used in the original Chimenti et al. (2009) study, where chalcones were synthesized via Claisen-Schmidt condensation, crystallized from ethanol, and structurally confirmed by standard spectroscopic methods prior to biological evaluation [1]. The defined (2E) stereochemistry of the α,β-unsaturated ketone, a critical determinant of biological activity in chalcones, is explicitly specified in the compound name and IUPAC designation: (E)-1-(4-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one .

Compound Purity Quality Control Procurement Specifications

Procurement Application Scenarios for (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1152162-39-4)


MAO-B Inhibitor Lead Optimization: Benchmarking 4-Benzyloxy Substitution for Parkinson's Disease Drug Discovery

Research groups engaged in MAO-B inhibitor development for Parkinson's disease can use this compound as a defined 4-benzyloxy-4'-fluoro reference point. Its MAO-B IC50 of 0.05 µM provides a potency benchmark against which newly synthesized analogs can be compared [1]. The compound occupies a strategic position in the SAR landscape between highly potent 2-benzyloxy analogs (IC50 ~0.005 µM) and less MAO-B-potent 2-hydroxy-4-benzyloxy multifunctional agents (IC50 ~4.81 µM), making it particularly valuable for understanding how the benzyloxy position modulates target engagement [2].

Chalcone Scaffold Selectivity Profiling: Investigating MAO-B Isoform Preference in Neurodegenerative Disease Models

The established class-level selectivity of chalcones for MAO-B over MAO-A, as documented in the Chimenti et al. (2009) study and confirmed by BRENDA annotations, supports the use of this compound as a selective MAO-B pharmacological tool [1][3]. Researchers can employ this compound in cellular or in vivo models of Parkinson's disease or Alzheimer's disease where MAO-B inhibition is the desired mechanism, with reduced concern for off-target MAO-A-related serotonergic effects compared to non-selective MAO inhibitors.

Structure-Activity Relationship (SAR) Studies: Exploring the Electronic Contribution of 4-Fluoro Substitution on MAO-B Inhibition

The 4-fluoro substituent on the A-ring phenyl distinguishes this compound from non-fluorinated 4-benzyloxy chalcones and from chloro-substituted analogs in the Chimenti series [1]. The electron-withdrawing effect of fluorine modulates the electrophilicity of the α,β-unsaturated carbonyl system, potentially influencing both MAO-B binding affinity and the compound's reactivity profile. Medicinal chemistry teams can use this compound as a defined fluoro-substituted comparator when evaluating halogen effects on chalcone MAO-B inhibition.

Compound Library Procurement for High-Throughput MAO-B Screening Cascades

For screening facilities building focused chalcone libraries for MAO-B inhibitor discovery, this compound offers a characterized, commercially available (95%+ purity) entry with a verified IC50 value of 0.05 µM [1][4]. Its defined stereochemistry (2E configuration) eliminates the confounding factor of E/Z isomerism that can affect biological activity in chalcone series, ensuring that screening results are attributable to the intended isomer.

Quote Request

Request a Quote for (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.